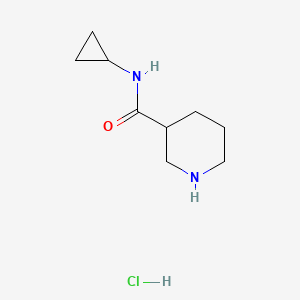

N-cyclopropylpiperidine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropylpiperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C9H17ClN2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylpiperidine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with piperidine-3-carboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed:

Oxidation Products: N-oxide derivatives.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted amides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

N-cyclopropylpiperidine-3-carboxamide hydrochloride has been identified as a significant compound in the development of drugs targeting various receptors, particularly those involved in neurological and psychiatric disorders. Its structure allows for modifications that enhance its pharmacological properties, making it a valuable candidate in drug discovery.

Receptor Modulation

Research indicates that this compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). Positive allosteric modulators are compounds that enhance the activity of receptors without directly activating them. This property is crucial for developing treatments for conditions such as schizophrenia and anxiety disorders, where modulation of glutamate signaling may provide therapeutic benefits .

Pain Management

The compound has shown potential in pain management therapies. It has been linked to cannabinoid receptor activity, suggesting its utility in controlling pain through modulation of the endocannabinoid system. This mechanism could lead to new analgesic drugs that offer alternatives to traditional opioid medications, potentially reducing the risk of addiction associated with opioid use .

Inhibition of Enzymatic Activity

This compound has been studied for its role as an inhibitor of prolylcarboxypeptidase (PrCP), an enzyme involved in various physiological processes including blood pressure regulation and metabolism. Inhibitors of PrCP can have implications in treating hypertension and metabolic disorders .

Case Study: mGluR5 Modulation

A study conducted on a series of phenoxymethyl-dihydrothiazolopyridone derivatives demonstrated that compounds structurally related to this compound could effectively modulate mGluR5 activity in vitro and in vivo. The compound showed efficacy in reversing amphetamine-induced hyperlocomotion in rodent models, indicating its potential as an antipsychotic agent .

Case Study: Pain Management Trials

In preclinical trials, this compound was evaluated for its analgesic properties. Results indicated significant pain relief comparable to standard pain medications, with a favorable side effect profile, suggesting its viability as a new pain management option .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Receptor Modulation | Positive allosteric modulation of mGluR5 | Treatment for schizophrenia and anxiety |

| Pain Management | Analgesic properties through cannabinoid receptor interaction | Alternative to opioids |

| Enzyme Inhibition | Inhibition of prolylcarboxypeptidase (PrCP) | Potential treatment for hypertension and obesity |

作用機序

The mechanism of action of N-cyclopropylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

N-cyclopropylpiperidine-3-carboxamide hydrochloride can be compared with other piperidine derivatives:

N-methylpiperidine-3-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group, leading to different chemical properties and reactivity.

N-ethylpiperidine-3-carboxamide:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

生物活性

N-cyclopropylpiperidine-3-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies that highlight its activity against various biological targets.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of piperidine derivatives with cyclopropyl groups. The structural modifications of the piperidine ring and the carboxamide moiety are crucial for enhancing biological activity. Structure-activity relationship (SAR) studies indicate that specific substituents on the piperidine ring can significantly influence the compound's potency.

Key Findings from SAR Studies

- Compounds with electron-withdrawing groups at the para position of the aromatic ring exhibited increased inhibitory activity against target enzymes.

- The introduction of a cyclopropyl group was found to enhance binding affinity and selectivity for certain receptors, including those involved in pain modulation and neuropharmacology.

In Vitro Enzymatic Assays

The biological evaluation of this compound has demonstrated promising results in various in vitro assays:

- Cathepsin K Inhibition : The compound showed significant inhibitory activity against cathepsin K, an enzyme implicated in bone resorption and osteoporosis. Inhibitory concentrations (IC50) were reported in the submicromolar range, indicating a strong potential for therapeutic applications in bone-related diseases .

- HIV-1 Protease Inhibition : In studies assessing antiviral activity, derivatives containing the piperidine scaffold exhibited potent inhibition of HIV-1 protease, with IC50 values as low as 3.61 nM. This suggests that modifications to the piperidine structure can yield effective antiviral agents .

Case Study 1: Cathepsin K Inhibition

A recent study evaluated a series of piperidine derivatives for their ability to inhibit cathepsin K. Among these, this compound demonstrated superior activity compared to other derivatives, with an IC50 value indicating effective inhibition comparable to established inhibitors like MIV-711 .

| Compound | IC50 (nM) | Target |

|---|---|---|

| H-9 | 20.46 | Cathepsin K |

| MIV-711 | 21.73 | Cathepsin K |

Case Study 2: Antiviral Activity Against HIV

In another investigation, several piperidine derivatives were screened for their antiviral properties against HIV-1. The compound exhibited a remarkable ability to inhibit both wild-type and drug-resistant strains of HIV-1 protease, showcasing its potential as a lead compound for further development in antiviral therapies .

| Compound | IC50 (nM) | HIV Strain |

|---|---|---|

| 22a | 3.61 | Wild-type |

| 22a | 12.5 | DRV-resistant |

特性

IUPAC Name |

N-cyclopropylpiperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(11-8-3-4-8)7-2-1-5-10-6-7;/h7-8,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYLROBHTJCDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。